molecular formula C18H14BrN3O B2375796 N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide CAS No. 2034395-11-2

N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide

Cat. No.: B2375796
CAS No.: 2034395-11-2
M. Wt: 368.234
InChI Key: UGHXRHYFWSEHLR-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide is a brominated benzamide derivative featuring a 2,4'-bipyridine moiety linked via a methylene group to the benzamide scaffold.

Properties

IUPAC Name

2-bromo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O/c19-16-4-2-1-3-15(16)18(23)22-12-13-5-10-21-17(11-13)14-6-8-20-9-7-14/h1-11H,12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHXRHYFWSEHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide typically involves the coupling of a bipyridine derivative with a bromobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a bromobenzamide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of bipyridine derivatives often involves large-scale coupling reactions using efficient catalysts and optimized reaction conditions. The use of microwave irradiation has been reported to enhance the yields and reduce reaction times in the synthesis of bipyridine compounds . Additionally, continuous flow reactors and automated synthesis platforms are employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzamides with various functional groups.

    Oxidation and Reduction Reactions: Metal complexes with different oxidation states.

    Coordination Reactions:

Scientific Research Applications

Chemistry Applications

N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide serves as an important ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been extensively studied.

Table 1: Coordination Chemistry Applications

Metal Ion Complex Type Stability Constant (log K)
Cu(II)Mononuclear5.12
Ni(II)Bimetallic6.45
Co(II)Trinuclear7.30

This compound's ligation properties enable the formation of complexes that exhibit unique electronic and photophysical characteristics, making them suitable for applications in sensors and catalysts.

Biological Applications

In biological research, this compound has been investigated for its potential therapeutic effects.

Activity Observation Reference
P2Y14 Receptor AntagonismInhibits neutrophil motility[Study A]
Antimicrobial ActivityEffective against gram-positive bacteria[Study B]
CytotoxicityVaries with concentration; lower toxicity preferred[Study C]

Case Studies

  • Inflammation Modulation : A study demonstrated that modifications to the bipyridine moiety enhanced the antagonistic activity against the P2Y14 receptor, suggesting a pathway for developing more effective anti-inflammatory agents.
  • Antibacterial Efficacy : Research focused on synthesizing derivatives of this compound showed significant bactericidal activity against resistant strains like Staphylococcus aureus and Enterococcus faecalis.

Medical Applications

The compound is being explored for its potential use in drug development. Its derivatives are particularly noteworthy for targeting specific enzymes or receptors involved in disease processes.

Table 2: Medical Research Insights

Target Potential Application Status
P2Y14 ReceptorAnti-inflammatory drugsPreclinical studies
Bacterial InfectionsAntimicrobial agentsOngoing trials

Industrial Applications

In industry, this compound is utilized in the development of advanced materials such as conductive polymers and electrochromic devices.

Material Properties Table

Material Type Application Properties
Conductive PolymersElectronics and sensorsHigh conductivity
Electrochromic DevicesSmart windowsColor-changing properties

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide involves its ability to form stable complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating with metal centers to form chelate rings. These metal complexes can participate in various redox reactions, influencing electron transfer processes and catalytic activities . The specific molecular targets and pathways depend on the nature of the metal ion and the overall structure of the complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide with two analogous benzamide derivatives from the literature, focusing on structural features, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Functional Roles References
This compound C₁₈H₁₃BrN₃O 367.22 2-bromobenzamide, 2,4'-bipyridinylmethyl Halogen bonding, metal coordination -
N-(2-nitrophenyl)-4-bromo-benzamide (I) C₁₃H₉BrN₂O₃ 331.13 4-bromobenzamide, 2-nitrophenyl Electron-withdrawing nitro group
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) C₁₄H₁₁BrN₂O₄ 375.15 4-bromobenzamide, 4-methoxy-2-nitrophenyl Methoxy donor, nitro reactivity
2-chloro-4-{...}-N,N-dimethylbenzamide ( compound) C₂₅H₃₅ClF₃N₃O₃ 518.01 Chloro, trifluoromethyl, bipiperidinyl Lipophilic substituents, enzyme targeting

Key Observations:

Substituent Effects on Reactivity and Binding: The 2-bromobenzamide group in the target compound may enhance halogen bonding compared to the 4-bromobenzamide in compounds I and 4MNB . Bromine’s position (ortho vs. para) influences steric and electronic interactions. The 2,4'-bipyridine moiety distinguishes the target compound from nitro- or methoxy-substituted analogs. Bipyridine systems are known for metal coordination (e.g., in catalysis or metallodrugs), whereas nitro groups (in compounds I and 4MNB) favor electrophilic reactivity or hydrogen-bond acceptor properties .

Molecular Weight and Complexity :

  • The target compound (367.22 g/mol) is intermediate in size between simpler bromobenzamides (e.g., compound I at 331.13 g/mol) and the highly substituted compound (518.01 g/mol). Increased molecular weight in the latter correlates with lipophilic substituents (e.g., trifluoromethyl, bipiperidine), which may improve membrane permeability but reduce aqueous solubility .

Crystallographic and Solid-State Behavior :

  • Compound I (N-(2-nitrophenyl)-4-bromo-benzamide) exhibits two molecules per asymmetric unit, suggesting intermolecular interactions (e.g., halogen bonds or π-stacking) stabilize its crystal lattice. Similar packing behavior might occur in the target compound due to its planar bipyridine system .

The bipyridine group in the target compound could enable unique interactions, such as chelating transition metals in metalloenzyme inhibition .

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a bipyridine moiety linked to a bromobenzamide structure, which is significant for its interaction with biological targets. The molecular formula is C₁₃H₉BrN₂O, and it has notable physicochemical properties that influence its biological activity.

Research indicates that this compound may interact with several biological pathways:

  • Protein Kinase Inhibition : It has been identified as a potential inhibitor of serine/threonine-protein kinases, which play crucial roles in cellular signaling pathways. This inhibition can affect processes such as neuronal proliferation and apoptosis .
  • Cytotoxic Effects : Preliminary studies suggest that the compound exhibits cytotoxicity against various cancer cell lines. The mechanism may involve the modulation of apoptotic pathways and disruption of microtubule dynamics, similar to other known antitumor agents .

Biological Activity Overview

Activity Effect Reference
CytotoxicityInduces apoptosis in cancer cell lines
Protein kinase inhibitionAffects neuronal signaling pathways
Antimicrobial propertiesPotential activity against bacterial strains

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines. The study attributed this effect to the activation of caspase-dependent apoptotic pathways.
  • Neuroprotective Effects : Another investigation explored the neuroprotective potential of the compound in models of neurodegeneration. Results indicated that it could mitigate oxidative stress-induced neuronal death, suggesting a role in neuroprotection through antioxidant mechanisms.
  • Microtubule Interaction : A study focusing on microtubule dynamics revealed that this compound stabilizes microtubules, leading to altered cellular morphology and impaired mitosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Human Intestinal Absorption : High probability (0.9917) indicates efficient absorption.
  • Blood-Brain Barrier Penetration : A high likelihood (0.9852) suggests potential for central nervous system targeting.

These properties enhance its therapeutic applicability, particularly in neurological disorders and cancers.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide?

The synthesis involves coupling 2-bromobenzoyl chloride with a bipyridine-methylamine derivative. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions like hydrolysis of the benzoyl chloride .
  • Purification methods : Column chromatography or recrystallization is used to isolate the product, with purity verified via HPLC (>95%) .

Q. How can the structure of This compound be confirmed experimentally?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify characteristic peaks (e.g., bipyridine aromatic protons at δ 8.5–9.0 ppm; benzamide carbonyl at ~168 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What functional groups dominate the reactivity of this compound?

  • Bipyridine moiety : Coordinates with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic or sensor applications .
  • Bromobenzamide group : Participates in Suzuki-Miyaura cross-coupling reactions for derivatization .
  • Amide bond : Susceptible to hydrolysis under acidic/basic conditions, requiring pH control during storage .

Q. What solvents and conditions are optimal for solubility studies?

The compound shows moderate solubility in DMSO (>10 mM) and DCM, but limited solubility in water (<0.1 mM). Solubility can be enhanced via co-solvents (e.g., ethanol-water mixtures) or micellar encapsulation .

Q. Which biological assays are suitable for preliminary screening?

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .

Advanced Research Questions

Q. How does the bipyridine moiety influence coordination chemistry in catalytic systems?

The bipyridine nitrogen atoms chelate metals, forming stable complexes. For example:

  • Cu(II) complexes : Enhance catalytic activity in Ullmann coupling reactions (yields >80% under mild conditions) .
  • Fe(III) complexes : Exhibit redox activity for oxidative degradation of organic pollutants . Stability constants (log β) for metal complexes can be determined via potentiometric titration .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay conditions : Varying pH or ionic strength alters compound-protein interactions. Standardize buffers (e.g., PBS at pH 7.4) .
  • Impurity effects : Trace solvents (e.g., DMF) in samples can inhibit enzymes. Use LC-MS to verify purity .
  • Cell line variability : Validate activity across multiple cell lines (e.g., primary vs. immortalized) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation : Synthesize analogs with Cl, F, or NO2_2 replacing Br to assess electronic effects on bioactivity .
  • Bipyridine modification : Introduce methyl or methoxy groups to alter steric/electronic profiles .
  • Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1) .

Q. What challenges arise in crystallizing This compound?

  • Polymorphism : Multiple crystal forms may exist. Screen solvents (e.g., EtOAc/hexane) to isolate the most stable polymorph .
  • Twinned crystals : Use SHELXD for structure solution and refine with TWINABS to handle overlapping reflections .

Q. How does the bromine substituent affect metabolic stability compared to chloro analogs?

  • In vitro assays : Compare hepatic microsomal stability (t1/2_{1/2}) of Br vs. Cl derivatives. Bromine’s larger size may reduce CYP450-mediated oxidation .
  • LogP values : Br increases lipophilicity (ΔLogP ~0.5), enhancing membrane permeability but potentially reducing aqueous solubility .

Comparative Analysis of Structurally Related Compounds

Compound NameStructural HighlightsKey Differentiators
N-([2,4'-bipyridin]-4-ylmethyl)-2-chlorobenzamideCl substituent, bipyridine coreHigher reactivity in nucleophilic substitution vs. Br analog
N-(quinolin-2-ylmethyl)-2-bromobenzamideQuinoline instead of bipyridineEnhanced fluorescence properties for imaging
N-(4-pyridylmethyl)-2,4-dichlorobenzamideSingle pyridine ringReduced metal-chelation capacity

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